Synthetic Versatility in Cross-Coupling: Demonstrated Utility in α-Glucosidase Inhibitor Synthesis
The (4-(5-Bromopyridin-3-yl)phenyl)methanamine scaffold serves as a key intermediate in the synthesis of bioactive pyrimidine-based thiourea compounds. In a comparative study, a derivative of this exact scaffold, 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-3-phenylthiourea, exhibited an α-glucosidase inhibitory IC50 of 22.46 ± 0.65 µM, demonstrating 1.7-fold greater potency than the standard clinical comparator, acarbose (IC50 = 38.22 ± 0.12 µM) [1].
| Evidence Dimension | In vitro α-glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | 22.46 ± 0.65 µM (for a thiourea derivative of the target scaffold) |
| Comparator Or Baseline | Acarbose: IC50 = 38.22 ± 0.12 µM |
| Quantified Difference | Target scaffold derivative is 1.7-fold more potent |
| Conditions | Yeast α-glucosidase enzyme inhibition assay |
Why This Matters
This demonstrates the scaffold's ability to yield derivatives with superior potency over a standard-of-care comparator, providing a strong rationale for procuring this specific bromopyridine building block for diabetes-relevant drug discovery programs.
- [1] Taha, M., et al. (2017). Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds as key small organic molecules for the potential treatment of type II diabetes mellitus: in vitro studies against yeast α-glucosidase. Medicinal Chemistry Research, 26(5), 1098–1106. View Source
